1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea
CAS No.:
Cat. No.: VC13645748
Molecular Formula: C16H24BClN2O3
Molecular Weight: 338.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24BClN2O3 |
|---|---|
| Molecular Weight | 338.6 g/mol |
| IUPAC Name | 1-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea |
| Standard InChI | InChI=1S/C16H24BClN2O3/c1-6-9-19-14(21)20-13-10-11(7-8-12(13)18)17-22-15(2,3)16(4,5)23-17/h7-8,10H,6,9H2,1-5H3,(H2,19,20,21) |
| Standard InChI Key | ZEJDAIOYSQNCHL-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)NCCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)NCCC |
Introduction
The compound 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea is a complex organic molecule that incorporates a boronic acid ester, a urea moiety, and a chlorinated phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its potential applications in cross-coupling reactions and as a precursor to pharmaceuticals.
Synthesis and Preparation
The synthesis of 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea typically involves the reaction of a boronic acid ester with a urea precursor. The boronic acid ester component is crucial for Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Potential Applications
-
Cross-Coupling Reactions: The boronic acid ester moiety makes this compound useful in Suzuki-Miyaura reactions, facilitating the synthesis of complex organic molecules.
-
Pharmaceutical Precursors: Urea derivatives are known for their biological activity, and modifications to the urea core can lead to compounds with various therapeutic properties.
Research Findings
While specific research findings on 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea are not detailed in the provided sources, compounds with similar structures have shown promise in medicinal chemistry. For instance, urea derivatives have been explored for their potential as urease inhibitors and in other biological applications .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHBClNO |
| Molecular Weight | Approximately 370 g/mol |
| Physical Properties | Not specified |
| Synthesis Method | Typically involves Suzuki-Miyaura cross-coupling reactions |
| Potential Applications | Pharmaceutical precursors, cross-coupling reactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume